molecular formula C16H18N4O4 B15003030 1-methyl-4-(3-nitrophenyl)-6-(propan-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

1-methyl-4-(3-nitrophenyl)-6-(propan-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B15003030
M. Wt: 330.34 g/mol
InChI Key: BIOULNFRCZLJEL-UHFFFAOYSA-N
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Description

1-METHYL-4-(3-NITROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-(3-NITROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the nitrophenyl and propan-2-yl groups under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-(3-NITROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

1-METHYL-4-(3-NITROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-METHYL-4-(3-NITROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may play a role in its biological activity by interacting with enzymes or receptors, leading to various cellular responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-4-(3-AMINOPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE: Similar structure but with an amino group instead of a nitro group.

    1-METHYL-4-(3-CHLOROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE: Contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

The presence of the nitrophenyl group in 1-METHYL-4-(3-NITROPHENYL)-6-(PROPAN-2-YL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE imparts unique chemical and biological properties, making it distinct from its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

1-methyl-4-(3-nitrophenyl)-6-propan-2-yl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C16H18N4O4/c1-9(2)19-8-12-13(15(19)21)14(17-16(22)18(12)3)10-5-4-6-11(7-10)20(23)24/h4-7,9,14H,8H2,1-3H3,(H,17,22)

InChI Key

BIOULNFRCZLJEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)C(NC(=O)N2C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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